molecular formula C18H20N2O3 B4507210 N,N-dimethyl-2-[(2-phenoxypropanoyl)amino]benzamide

N,N-dimethyl-2-[(2-phenoxypropanoyl)amino]benzamide

Cat. No.: B4507210
M. Wt: 312.4 g/mol
InChI Key: VUUJLNCUFBQIQN-UHFFFAOYSA-N
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Description

N,N-dimethyl-2-[(2-phenoxypropanoyl)amino]benzamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a benzamide core structure, which is substituted with a dimethylamino group and a phenoxypropanoyl group

Scientific Research Applications

Chemistry: N,N-dimethyl-2-[(2-phenoxypropanoyl)amino]benzamide is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.

Industry: In the industrial sector, the compound is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-2-[(2-phenoxypropanoyl)amino]benzamide typically involves the following steps:

    Formation of the Phenoxypropanoyl Intermediate: The initial step involves the reaction of phenol with 1,2-dichloroethane to form phenoxyethyl chloride.

    Amidation Reaction: The phenoxyethyl chloride is then reacted with N,N-dimethylamine under basic conditions to form the desired amide product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving the phenoxy group.

    Reduction: Reduction reactions can target the carbonyl group in the amide moiety.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phenoxy group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products:

    Oxidation: Products may include phenoxycarboxylic acids.

    Reduction: Products may include the corresponding alcohols or amines.

    Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-[(2-phenoxypropanoyl)amino]benzamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, thereby exerting antimicrobial effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

  • N,N-dimethyl-2-phenoxyacetamide
  • N,N-dimethyl-2-(2-phenoxyethyl)amine
  • N,N-dimethyl-2-phenoxypropionamide

Uniqueness: N,N-dimethyl-2-[(2-phenoxypropanoyl)amino]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

N,N-dimethyl-2-(2-phenoxypropanoylamino)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-13(23-14-9-5-4-6-10-14)17(21)19-16-12-8-7-11-15(16)18(22)20(2)3/h4-13H,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUUJLNCUFBQIQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1C(=O)N(C)C)OC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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